molecular formula C6H6BBrO3S B595493 5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID CAS No. 1256346-41-4

5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID

Cat. No.: B595493
CAS No.: 1256346-41-4
M. Wt: 248.885
InChI Key: AVLZJKRBNRJJMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-bromothiophen-2-boronic acid typically involves the bromination of thiophene followed by the introduction of the boronic acid group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-bromothiophen-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Mechanism of Action

Properties

IUPAC Name

(5-acetyl-4-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLZJKRBNRJJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681679
Record name (5-Acetyl-4-bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-41-4
Record name (5-Acetyl-4-bromothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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